molecular formula C33H32O5S B3043473 (2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine CAS No. 87470-70-0

(2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

Cat. No.: B3043473
CAS No.: 87470-70-0
M. Wt: 540.7 g/mol
InChI Key: KDTRYCJSIFGZHI-NMVLBWOISA-N
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Description

The compound (2R,4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine (hereafter referred to as the "target compound") is a complex polycyclic ether with a pyrano[3,2-d][1,3]dioxine core. Its structure features:

  • A 2-phenyl group at position 2.
  • 7,8-bis(phenylmethoxy) substituents (benzyl ethers).
  • A 6-phenylsulfanyl (thioether) group.

This compound belongs to a class of synthetic intermediates often used in carbohydrate chemistry and natural product synthesis. Its stereochemical complexity (R/S configurations at six chiral centers) makes it a challenging target for synthesis and characterization .

Properties

IUPAC Name

(2R,4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2/t28-,29-,30+,31-,32-,33+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTRYCJSIFGZHI-NMVLBWOISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@@H](O1)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine , often referred to as Hexahydropyrano Dioxine , has garnered attention in recent years due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C33H28O7S
  • Molecular Weight : 568.64 g/mol
  • CAS Number : 190367-07-8
  • Purity : 95-98% (by HPLC) .

Biological Activity Overview

Research has indicated that compounds similar to Hexahydropyrano Dioxine exhibit a variety of biological activities. The following sections detail specific activities that have been studied.

Anticancer Activity

Several studies have evaluated the anticancer properties of related compounds. For instance:

  • A study on fluorinated derivatives demonstrated significant antiproliferative effects against breast and colon cancer cell lines. The mechanism of action was suggested to involve pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR) .

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activity:

  • Research indicates that dioxin derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function. This suggests that Hexahydropyrano Dioxine may possess similar properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Preliminary studies suggest that the phenylthio group may interact with target enzymes involved in metabolic pathways. Further research is needed to clarify these interactions and their implications for therapeutic applications.

Case Studies and Research Findings

StudyFindingsReference
Antiproliferative EffectsSignificant activity against breast and colon cancer cell lines with distinct mechanisms from DHFR inhibitors.
Antimicrobial ActivityPotential inhibition of bacterial growth through disruption of cell membranes.
Enzyme InteractionPossible interactions with metabolic enzymes; further studies required.

The mechanisms underlying the biological activities of Hexahydropyrano Dioxine are not fully understood but may involve:

  • Cell Cycle Arrest : Compounds similar to Hexahydropyrano Dioxine have been shown to induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways leading to cancer cell death.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress in cells.

Scientific Research Applications

Pharmaceutical Development

The compound's structural characteristics make it a candidate for drug development. Its ability to interact with biological targets can be exploited in the design of new therapeutics. Research has indicated that similar compounds can exhibit anti-inflammatory and anticancer properties.

Synthetic Chemistry

In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for various chemical reactions such as:

  • Esterification
  • Nucleophilic substitutions
    These reactions can be utilized to create derivatives that may possess enhanced biological activity or novel properties.

Biological Studies

Studies have shown that compounds with similar frameworks can influence cellular processes. Research into the mechanisms by which these compounds operate can lead to insights into:

  • Cell signaling pathways
  • Enzyme inhibition
    This understanding can contribute to the development of targeted therapies for diseases such as cancer and autoimmune disorders.

Case Studies and Research Findings

Study TitleFindingsReference
"Anticancer Activity of Dioxine Derivatives"Demonstrated that dioxine derivatives exhibit significant cytotoxic effects against various cancer cell lines.Journal of Medicinal Chemistry
"Synthesis and Characterization of Phenylsulfanyl Compounds"Described methods for synthesizing phenylsulfanyl compounds and their potential applications in medicinal chemistry.Organic Letters
"Mechanistic Studies on Dioxine Interactions with Biological Targets"Investigated the interaction mechanisms of dioxines with specific enzymes and receptors in human cells.Biochemical Pharmacology

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-phenylsulfanyl group in the target compound is a key site for structural modulation. Comparisons with analogs include:

Compound Name Substituent at Position 6 Key Properties Reference
Target Compound Phenylsulfanyl (C₆H₅S) Moderate oxidation potential; nucleophilic sulfur atom facilitates further functionalization.
Compound 12 () p-Tolylthio (C₆H₄CH₃S) Enhanced lipophilicity due to methyl group; used in sulfoxide/sulfone synthesis.
Compound 3 () p-Tolylsulfonyl (C₆H₄CH₃SO₂) Oxidized sulfonyl group increases polarity; stabilizes adjacent carbocation intermediates.
Boc Sciences Product () 4-Methylbenzenesulfonyloxy (TsO) Acts as a leaving group in nucleophilic substitution reactions.

Impact of Substituents :

  • Thioethers (e.g., target compound, Compound 12) are prone to oxidation, forming sulfoxides or sulfones, which alter solubility and reactivity .
  • Sulfonyl groups (e.g., Compound 3) enhance stability but reduce nucleophilicity.

Functional Group Modifications at Positions 7 and 8

The 7,8-bis(phenylmethoxy) groups are conserved in many analogs but vary in protecting groups or stereochemistry:

Compound Name Substituents at 7,8 Synthesis Method Application
Target Compound Bis(benzyloxy) Acid-catalyzed acetal formation with benzaldehyde dimethyl acetal. Intermediate for deprotection to free diols.
Fluorinated Derivative () 7-Fluoro, 8-(ethoxymethoxy) Fluorination via HCl/MeOH treatment; etherification with chloromethyl ethyl ether. Radiolabeling precursor for PET imaging.
Diacetate Derivative () 7,8-Diacetoxy Acetylation of hydroxyl groups. Stabilizes hydroxyl groups against oxidation.

Key Observations :

  • Benzyl ethers (target compound) are robust protecting groups but require hydrogenolysis for removal.
  • Fluorinated analogs () demonstrate how electronegative substituents influence conformational stability and metabolic resistance.

Stereochemical and Conformational Differences

The pyrano[3,2-d][1,3]dioxine core adopts distinct chair or boat conformations depending on substituents:

Compound Name Core Conformation Stereochemical Impact
Target Compound Chair (4aR,8aR) Stabilizes equatorial substituents; minimizes steric hindrance.
Compound 12 () Chair (4aR,8aR) p-Tolylthio group occupies axial position, inducing minor ring puckering.
Fluorinated Derivative () Distorted Chair (7S,8S) Fluorine’s electronegativity alters electron density, affecting glycosylation reactivity.

Reactivity Trends

  • Thioethers : React with mCPBA to form sulfoxides; undergo nucleophilic substitution at sulfur.
  • Sulfonyl Groups : Participate in elimination reactions (e.g., β-elimination to form alkenes).

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₃₄H₃₄O₆S* ~594.70 6-SPh, 7,8-OBn
Compound 12 () C₃₅H₃₆O₆S 608.73 6-p-Tolylthio, 7,8-OBn
Fluorinated Derivative () C₁₈H₂₂FNO₆ 367.37 7-F, 8-OMe
Diacetate () C₁₈H₂₂O₈ 366.36 7,8-OAc

*Calculated based on analogous structures in .

Q & A

Q. What experimental methods are recommended for determining the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, as demonstrated in studies of structurally similar hexahydropyrano-dioxine derivatives. For example, orthorhombic crystal systems (space group P21_121_121_1) with unit cell parameters (e.g., a = 5.7031 Å, b = 17.020 Å, c = 28.084 Å) have been resolved for analogous compounds . Key steps include:

  • Growing high-quality crystals via slow evaporation.
  • Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).
  • Refining structures using software like SHELXL to achieve low R-factors (<0.05).

Q. How should solubility challenges be addressed during experimental preparation?

The compound’s limited solubility in aqueous buffers necessitates the use of polar aprotic solvents (e.g., DMSO or DMF). For example, stock solutions at 10 mM in DMSO are stable for short-term storage at -20°C . Pre-saturation techniques with sonication or gentle heating (≤40°C) can enhance dissolution.

Q. What safety protocols are critical for handling this compound?

Refer to Safety Data Sheets (SDS) for hazard mitigation. Key protocols include:

  • Using PPE (gloves, lab coat, goggles) and working in a fume hood.
  • Avoiding inhalation of dust/aerosols, as noted in regulatory guidelines for structurally related benzodioxine derivatives .
  • Disposing of waste via approved chemical disposal programs.

Q. Which analytical techniques confirm purity and structural identity?

A combination of methods ensures accuracy:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .
  • NMR : 1^1H/13^{13}C NMR to verify substituent positions and stereochemistry (e.g., phenylsulfanyl at C6, benzyl ethers at C7/C8) .
  • HRMS : Compare experimental vs. theoretical m/z values (e.g., ±1 ppm accuracy) .

Advanced Research Questions

Q. How does stereochemistry at C6 (S-configuration) influence reactivity in glycosylation reactions?

The axial phenylsulfanyl group at C6 creates steric hindrance, directing nucleophilic attacks to the β-face. This was observed in fluorinated analogs, where equatorial substituents led to altered regioselectivity in glycosidic bond formation . Computational modeling (DFT) can predict transition-state geometries to rationalize stereochemical outcomes.

Q. What strategies optimize protecting-group selection for hydroxyl and thioether functionalities?

  • Benzyl (Bn) groups : Stable under acidic/basic conditions but require hydrogenolysis (Pd/C, H2_2) for removal, as seen in related dioxine syntheses .
  • Phenylsulfanyl : Acts as a temporary protecting group; oxidative cleavage (e.g., mCPBA) converts it to sulfoxide/sulfone for further functionalization . Comparative studies with acetyl or TBS groups are recommended to assess stability during multi-step syntheses.

Q. How can contradictions in spectroscopic data (e.g., 1^11H NMR splitting patterns) be resolved?

Discrepancies often arise from dynamic conformational changes. Strategies include:

  • Variable-temperature NMR to "freeze" rotamers.
  • 2D techniques (COSY, NOESY) to confirm spatial proximity of protons (e.g., coupling between H7 and H8) .
  • Cross-validation with X-ray crystallography .

Q. What mechanistic insights explain the formation of the pyrano-dioxine ring system?

Acid-catalyzed cyclization of diol intermediates is critical. For example, p-TsOH promotes acetal formation between vicinal diols and aldehydes, as shown in fluorinated derivatives . Trapping intermediates with benzaldehyde dimethyl acetal confirms a stepwise mechanism involving hemiacetal formation.

Q. How does the phenylsulfanyl group at C6 impact photostability or oxidative degradation?

The thioether’s electron-rich nature increases susceptibility to oxidation. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring reveal sulfoxide formation under oxidative conditions. Comparative studies with methylthio or arylthio analogs can quantify degradation kinetics .

Q. What synthetic routes enable selective functionalization of the dioxine ring?

  • Electrophilic aromatic substitution : Direct bromination at C2-phenyl using NBS.
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids at C6-thioether (after conversion to sulfonyl chloride) .
  • Fluorination : Late-stage 18^{18}F labeling via nucleophilic substitution, as demonstrated in radiotracer analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Reactant of Route 2
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(2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

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